Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate
Description
Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester linked to a bifuran moiety through a carbamoyl group. The presence of the bifuran structure imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
Properties
IUPAC Name |
methyl 4-[[5-(furan-3-yl)furan-2-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-10-15-6-7-16(24-15)14-8-9-23-11-14/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEVJPPHZCMYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate typically involves a multi-step process. One common method starts with the preparation of the bifuran intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency in product quality. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form different oxidation states, which may alter the compound’s reactivity and properties.
Reduction: Reduction reactions can target the carbamoyl group, leading to the formation of amine derivatives.
Substitution: The ester group in the benzoate moiety can participate in nucleophilic substitution reactions, resulting in the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bifuran moiety may yield bifuran-2,3-dione derivatives, while reduction of the carbamoyl group can produce amine derivatives. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bifuran moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may influence signaling pathways by binding to specific receptors, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate
- Methyl (E)-4-[2-(2,3-dihydro-3-methyl-3-hydroxymethylbenzo[b]thien-5-yl)-1-propenyl]benzoate
Uniqueness
Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate is unique due to its specific bifuran structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate (CAS No. 2097897-04-4) is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a benzoate ester linked to a bifuran moiety through a carbamoyl group . The bifuran structure is notable for its ability to participate in various chemical reactions, which may enhance the compound's biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H15NO5 |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 2097897-04-4 |
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The bifuran moiety can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the compound may influence signaling pathways by binding to specific receptors, thereby altering cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Klebsiella pneumoniae. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific pathways involved are still under investigation but may include the inhibition of oncogenic signaling pathways.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened a library of compounds against Klebsiella pneumoniae, identifying several derivatives with potent activity in the sub-micromolar range. This compound was among the compounds showing promising results with an AC50 value of approximately 0.72 μM against OXA-48 β-lactamase .
- Anticancer Activity : In a recent study published in MDPI, derivatives similar to this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with structural similarities exhibited IC50 values ranging from 5 to 15 μM against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate with high purity?
- Methodology : A multi-step synthesis is recommended, starting with the preparation of the bifuran intermediate via [3,3]-sigmatropic rearrangement (common in furan-derived systems). Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple 2,3'-bifuran-5-ylmethylamine with 4-(methoxycarbonyl)benzoic acid.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Yield optimization : Monitor reaction temperature (0–5°C for coupling) and stoichiometric ratios (1.2:1 amine:acid chloride).
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Spectroscopic profiling :
- NMR : and NMR to confirm bifuran connectivity and carbamoyl linkage (e.g., carbonyl signal at ~167 ppm).
- IR : Detect amide C=O stretch (~1650 cm) and ester C-O (~1250 cm).
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion ([M+H] expected ~370 m/z) .
Q. How can researchers screen for preliminary biological activity of this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against Gram+/− bacteria, e.g., S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Targeted studies : Fluorescence polarization assays to evaluate binding to enzymes like kinases or proteases .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the stereochemical configuration of this compound?
- Workflow :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Structure solution : SHELXD for phase determination via dual-space methods.
- Refinement : SHELXL with anisotropic displacement parameters and hydrogen-bond restraints.
Q. How to address contradictions in biological activity data across different assay platforms?
- Case example : If cytotoxicity varies between MTT and ATP-based assays:
- Troubleshooting :
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference.
- Metabolic interference : Test compound’s impact on mitochondrial enzymes (e.g., via Seahorse assay).
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) to compare replicates across assays .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Docking studies :
- Software : AutoDock Vina or Schrödinger Glide.
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., COX-2, EGFR) due to the compound’s aromatic/planar structure.
- Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC .
Q. How can SAR studies optimize the compound’s bioactivity?
- Modifications :
- Bifuran substitution : Introduce electron-withdrawing groups (e.g., -NO) at position 2' to enhance electrophilic reactivity.
- Ester hydrolysis : Replace methyl ester with tert-butyl for improved metabolic stability.
- Evaluation : Compare IC and logP (via shake-flask method) to balance potency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
